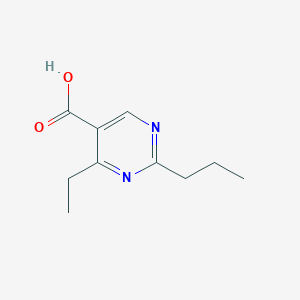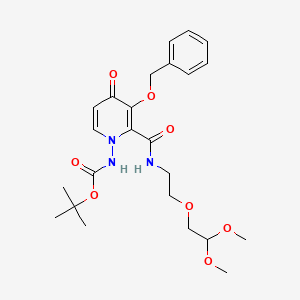
2-Methyl-6-(1-(2-methylcyclopropyl)-1h-tetrazol-5-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-(1-(2-methylcyclopropyl)-1h-tetrazol-5-yl)aniline is an organic compound that belongs to the class of anilines It features a tetrazole ring attached to an aniline moiety, with a methylcyclopropyl group as a substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(1-(2-methylcyclopropyl)-1h-tetrazol-5-yl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated arene with an amine via a nucleophilic aromatic substitution pathway . This reaction typically requires high temperatures and/or high pressures to ensure high yields.
Another method involves the reduction of nitroarenes to anilines. This can be done using various reducing agents such as hydrogen gas in the presence of a palladium catalyst, or using chemical reducing agents like iron powder in acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration of arenes followed by reduction to the corresponding aniline. The process may also include purification steps such as recrystallization or distillation to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-6-(1-(2-methylcyclopropyl)-1h-tetrazol-5-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or iron powder in acidic conditions are commonly used.
Substitution: Reagents like halogens (chlorine, bromine), nitric acid, and sulfuric acid are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
2-Methyl-6-(1-(2-methylcyclopropyl)-1h-tetrazol-5-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-6-(1-(2-methylcyclopropyl)-1h-tetrazol-5-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and aniline moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-6-ethyl aniline: Similar structure but lacks the tetrazole ring.
2-Chloro-6-methyl aniline: Contains a chlorine substituent instead of the tetrazole ring.
4-Hydroxy-2-quinolone: Different core structure but shares some functional group similarities.
Uniqueness
2-Methyl-6-(1-(2-methylcyclopropyl)-1h-tetrazol-5-yl)aniline is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H15N5 |
|---|---|
Poids moléculaire |
229.28 g/mol |
Nom IUPAC |
2-methyl-6-[1-(2-methylcyclopropyl)tetrazol-5-yl]aniline |
InChI |
InChI=1S/C12H15N5/c1-7-4-3-5-9(11(7)13)12-14-15-16-17(12)10-6-8(10)2/h3-5,8,10H,6,13H2,1-2H3 |
Clé InChI |
YIPMPPICXHAXPP-UHFFFAOYSA-N |
SMILES canonique |
CC1CC1N2C(=NN=N2)C3=CC=CC(=C3N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Iodo-4-(piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13654506.png)
![8-Bromo-4-chloro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13654511.png)


![tert-butyl (7R,8aS)-7-(1H-tetrazol-5-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13654522.png)
![4-Bromo-5-fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13654530.png)
![2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid hydrochloride](/img/structure/B13654557.png)

![sodium 1-({[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-4-oxo-4,5-dihydro-1H-imidazol-2-olate pentahydrate](/img/structure/B13654578.png)

![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium bromide](/img/structure/B13654582.png)


